REACTION_CXSMILES
|
[CH2:1]([S:3]([NH2:6])(=[O:5])=[O:4])[CH3:2].Cl[C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][N:9]=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[F:15][C:14]([F:17])([F:16])[C:11]1[CH:12]=[CH:13][C:8]([NH:6][S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])=[N:9][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
Undissolved materials in water were extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)NS(=O)(=O)CC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |